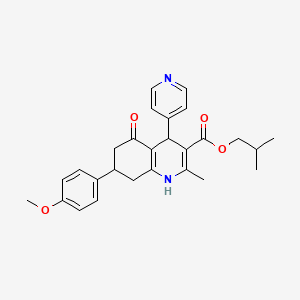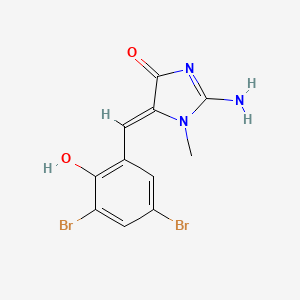![molecular formula C19H19N3O2 B3882829 N'-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide](/img/structure/B3882829.png)
N'-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide
Overview
Description
N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide is a complex organic compound that features a combination of furan, naphthalene, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide typically involves the condensation of 5-methylfurfural with naphthylamine and propanehydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(furan-2-yl)methylidene]benzohydrazide: Similar structure but with a benzene ring instead of naphthalene.
N’-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide: Similar hydrazide structure but different aromatic substituents.
Uniqueness
N’-[(E)-(5-Methylfuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide is unique due to its combination of furan, naphthalene, and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(naphthalen-1-ylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-10-11-16(24-13)12-20-22-19(23)14(2)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,14,21H,1-2H3,(H,22,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQHQIAUHJGNS-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[AMINO(IMINO)METHYL]AMINO}{4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]PHENYL}DIOXO-LAMBDA~6~-SULFANE](/img/structure/B3882749.png)
![(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE](/img/structure/B3882753.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3882766.png)
![4-fluoro-N-({1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3882774.png)
![ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3882779.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3882792.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882798.png)
![(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B3882800.png)
![1-amino-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3882804.png)
![5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B3882814.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3882816.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
